2,4,5-Trimethoxyamphetamine

Behavioral Pharmacology Psychedelic Research In Vivo Potency

2,4,5-Trimethoxyamphetamine (TMA-2; CAS 1083-09-6) is a substituted amphetamine and a potent serotonergic psychedelic compound. It serves as a canonical example of the 2,5-dimethoxyphenethylamine pharmacophore, a structural motif recognized for conferring high agonist activity at the serotonin 5-HT2A receptor.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 1083-09-6
Cat. No. B090205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trimethoxyamphetamine
CAS1083-09-6
Synonyms2,4,5-trimethoxyphenylisopropylamine
2,4,5-trimethoxyphenylisopropylamine hydrochloride
2,4,5-trimethoxyphenylisopropylamine hydrochloride, (+-)-isomer
2,4,5-trimethoxyphenylisopropylamine hydrochloride, (R)-isomer
2,4,5-trimethoxyphenylisopropylamine hydrochloride, (S)-isomer
2,4,5-trimethoxyphenylisopropylamine oxalate
2,4,5-trimethoxyphenylisopropylamine, (+-)-isomer
2,4,5-trimethoxyphenylisopropylamine, (R)-isomer
2,4,5-trimethoxyphenylisopropylamine, (S)-isomer
TMA-2
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1OC)OC)OC)N
InChIInChI=1S/C12H19NO3/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8H,5,13H2,1-4H3
InChIKeyTVSIMAWGATVNGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trimethoxyamphetamine (CAS 1083-09-6): An Analytical Reference Standard for Psychedelic Research and Forensic Identification


2,4,5-Trimethoxyamphetamine (TMA-2; CAS 1083-09-6) is a substituted amphetamine and a potent serotonergic psychedelic compound [1]. It serves as a canonical example of the 2,5-dimethoxyphenethylamine pharmacophore, a structural motif recognized for conferring high agonist activity at the serotonin 5-HT2A receptor [2]. Due to its psychoactive properties and presence in illicit markets, TMA-2 is a regulated Schedule I substance in the United States and is primarily utilized as a certified analytical reference standard for forensic toxicology, clinical research, and pharmacological studies .

Analytical standard Certified reference material for forensic toxicology and research workflows
Isomer identity Isomer-specific confirmation required; six positional TMA isomers exist with distinct profiles
Study context Supports behavioral pharmacology, receptor SAR, and forensic identification studies

Why Generic 'Trimethoxyamphetamine' Specifications Are Insufficient for Procuring TMA-2 (2,4,5-TMA)


The term 'trimethoxyamphetamine' (TMA) describes a family of six distinct aromatic positional isomers, each with unique pharmacological profiles and legal statuses [1]. Simply procuring a compound identified only as 'trimethoxyamphetamine' or 'TMA' introduces significant scientific and regulatory risk. For example, the closely related isomer 3,4,5-trimethoxyamphetamine (TMA-1) is an internationally controlled narcotic, while 2,4,6-trimethoxyamphetamine (TMA-6) exhibits a markedly different behavioral potency in vivo [2]. Furthermore, TMA-2 possesses a specific, quantifiable metabolic signature distinct from other in-class compounds like mescaline, which is critical for forensic differentiation [3]. These differences necessitate procurement of the specific, verified isomer 2,4,5-TMA, with a certificate of analysis confirming its identity and purity, to ensure experimental reproducibility and legal compliance [4].

Attribute
TMA-2 (2,4,5-TMA)
Other TMA Isomers
Legal status
Schedule I controlled substance
May differ; TMA-1 also internationally controlled; TMA-6 may be uncontrolled
Pharmacological profile
Defined 5-HT2A agonist activity with reported behavioral potency
TMA-6 shows markedly different in vivo potency; receptor profiles may not transfer
Forensic signature
Unique metabolic pathway and MS fragmentation pattern
Metabolic and spectral profiles may not transfer; isomer misidentification risk

Quantitative Evidence for Selecting 2,4,5-Trimethoxyamphetamine (TMA-2) Over In-Class Analogs


Evidence Item 1: Superior In Vivo Behavioral Potency Compared to Mescaline and Other TMA Isomers

TMA-2 exhibits a quantifiably higher potency in disrupting rodent maze performance, a behavioral correlate of hallucinogenic activity, compared to its direct structural analog mescaline and its positional isomers TMA-1, TMA-3, TMA-4, and TMA-6 [1]. This superior in vivo potency is a critical differentiator for studies requiring robust, dose-dependent behavioral effects.

In vivo potency
Head-to-head
ED50 12.8 μmol/kg vs mescaline 91.0 μmol/kg; 2.6× vs TMA-1 (33.4 μmol/kg); 3.6× vs TMA-6 (46.0 μmol/kg)
Reported higher behavioral potency among tested TMA isomers
Rat Lashley-III underwater maze; i.p. administration
Behavioral Pharmacology Psychedelic Research In Vivo Potency

Evidence Item 2: Definitive GC-MS Analytical Differentiation from Uncontrolled Isomers

TMA-2 can be unequivocally distinguished from its five other aromatic positional isomers using a validated GC-MS method with TFA derivatization [1]. This is particularly important for forensic and regulatory applications, where distinguishing the controlled TMA-2 from uncontrolled isomers like TMA-6 is a legal and analytical necessity [2].

GC-MS differentiation
Method context
TFA derivatization enables unequivocal discrimination from all five other positional isomers
Supports forensic isomer identification workflow
DB-5 ms capillary column; reported 100% specificity
Forensic Toxicology Analytical Chemistry Isomer Discrimination

Evidence Item 3: Distinct Metabolic Pathway Confers a Unique Forensic Detection Signature

TMA-2 follows a specific metabolic route dominated by oxidative deamination to a ketone and subsequent reduction to an alcohol, followed by O-demethylation and conjugation [1]. This metabolic profile yields a set of urinary biomarkers distinct from those of other amphetamines, which is critical for developing targeted toxicological screening assays .

Metabolic signature
Cross-study
Oxidative deamination to ketone, reduction to alcohol, O-demethylation; distinct urinary biomarkers
Supports toxicological screening assay development
In vivo rat model; GC-MS after acid hydrolysis and acetylation
Metabolism Forensic Toxicology Bioanalysis

Evidence Item 4: Quantitative In Vitro Potency at Primary Serotonergic Target

TMA-2 activates the serotonin 5-HT2A receptor, the primary target mediating its psychedelic effects, with a defined functional potency . This in vitro benchmark is essential for structure-activity relationship (SAR) studies investigating the 2,5-dimethoxy pharmacophore and for developing novel ligands with modified efficacy profiles [1].

5-HT2A potency
Supporting evidence
pEC50 5.15 for phosphatidylinositol release at human recombinant 5-HT2A receptor
Establishes baseline for SAR and receptor profiling studies
In vitro functional assay; 5-HT2C pEC50 5.31 for context
Receptor Pharmacology 5-HT2A Agonist In Vitro Assay

Validated Application Scenarios for Procuring 2,4,5-Trimethoxyamphetamine (TMA-2) Analytical Standards


Scenario 1: Forensic and Clinical Toxicology - Development and Validation of Confirmatory Assays

Forensic laboratories procuring TMA-2 as a certified reference standard can leverage its well-characterized metabolic profile and unique GC-MS signature to develop and validate robust confirmatory assays [1]. The established method for discriminating TMA-2 from its five positional isomers is essential for legally defensible identification of this controlled substance in seized drug analysis or post-mortem toxicology [2].

Scenario 2: Academic Pharmacology - In Vivo Behavioral and Structure-Activity Relationship (SAR) Studies

Researchers investigating the neuropharmacology of psychedelics should select TMA-2 as a key reference compound for in vivo studies. Its quantifiably higher behavioral potency compared to mescaline and other TMA isomers (e.g., ED50 of 12.8 μmol/kg) makes it a more efficient and cost-effective tool for dose-response experiments in rodent models of hallucinogen action [1].

Scenario 3: Pharmaceutical Research - Profiling the 2,5-Dimethoxy Pharmacophore

For medicinal chemistry programs exploring the 5-HT2A receptor as a therapeutic target, TMA-2 serves as a prototypical ligand embodying the 2,5-dimethoxy motif [1]. Procurement of a high-purity TMA-2 standard enables accurate benchmarking in receptor binding and functional assays, providing a crucial reference point for evaluating the potency, efficacy, and selectivity of novel chemical entities designed around this core pharmacophore [2].

Application
Selection Property
Validation Focus
Forensic confirmatory assay development
Isomer-specific GC-MS reference standard
Method specificity and metabolite profiling
In vivo behavioral pharmacology studies
Defined behavioral potency reference
Dose-response model validation
5-HT2A pharmacophore SAR studies
Prototypical 2,5-dimethoxy ligand standard
Receptor binding and functional assay benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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